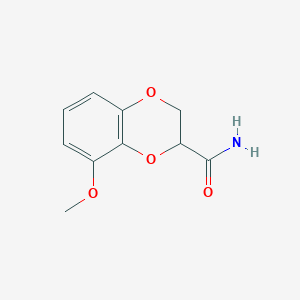

8-Methoxy-1,4-benzodioxan-2-carboxamide

Description

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

5-methoxy-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

InChI |

InChI=1S/C10H11NO4/c1-13-6-3-2-4-7-9(6)15-8(5-14-7)10(11)12/h2-4,8H,5H2,1H3,(H2,11,12) |

InChI Key |

JVHDSHATNNXQJY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC(CO2)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: C(8) vs. C(5) Substitution

Key structural analogs include positional isomers differing in substituent placement on the benzene ring. For example:

- Methyl 8-bromo-1,4-benzodioxane-2-carboxylate and methyl 5-bromo-1,4-benzodioxane-2-carboxylate are regioisomers synthesized via condensation of methyl 2,3-dibromopropionate with 3-bromocatechol. Their structures are differentiated using HMBC NMR, where C(8)-substituted isomers exhibit distinct three-bond correlations compared to C(5) isomers .

- Methyl 8-nitro-1,4-benzodioxane-2-carboxylate and methyl 5-nitro-1,4-benzodioxane-2-carboxylate follow similar synthetic and analytical protocols, with nitro groups altering electronic properties and reactivity .

Comparison Table 1: Structural Features of Key Analogs

Functional Group Transformations

- The carboxamide group in this compound can be reduced to an aminomethyl derivative using LiAlH4, a reaction pathway shared with analogs like 1,4-benzodioxan-2-carboxamide .

- Ester derivatives (e.g., methyl 8-nitro-1,4-benzodioxane-2-carboxylate) serve as intermediates for further functionalization, such as hydrolysis to carboxylic acids or conversion to amides .

Physicochemical Properties

Comparison Table 2: Physical Properties

Preparation Methods

Epoxide-Mediated Cyclization

A patent by CA2215604C describes cyclization using glycerol 1-tosylate acetonide. The methoxy group is introduced prior to cyclization:

-

3,4-Dihydroxyanisole reacts with 1,2-dibromoethane in acetone with K₂CO₃ to form the 1,4-benzodioxane ring.

-

The resulting methyl 8-methoxy-2,3-dihydrobenzo[b]dioxine-6-carboxylate undergoes hydrolysis to the carboxylic acid using NaOH or HCl.

-

The acid is converted to the amide via activation with oxalyl chloride, followed by reaction with ammonium hydroxide.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | 1,2-dibromoethane, K₂CO₃, acetone, reflux | 47% |

| Hydrolysis | 10% HCl, acetone, 18 h | >99% |

| Amidation | Oxalyl chloride, NH₄OH, CH₂Cl₂ | 65–75% |

Gallic Acid-Based Synthesis

Gallic acid (3,4,5-trihydroxybenzoic acid) provides a cost-effective route to 1,4-benzodioxane derivatives.

Stepwise Functionalization

As detailed in SCIRP Journal:

-

Fischer esterification of gallic acid in methanol yields methyl 3,4,5-trihydroxybenzoate.

-

Etherification with 1,2-dibromoethane introduces the benzodioxane ring, forming methyl 8-bromoethoxy-1,4-benzodioxane-6-carboxylate.

-

Methoxy introduction : The bromo group is substituted with methoxide (NaOMe) in DMF at 60°C.

-

Hydrolysis and amidation follow the same protocol as in Section 1.1.

Optimization Note :

-

Substitution of bromine with methoxy requires careful temperature control (60–80°C) to avoid ring-opening side reactions.

Direct Aminolysis of Ester Precursors

A patent (US4188390A) highlights a streamlined approach using ethyl 8-methoxy-1,4-benzodioxan-2-carboxylate:

Aminolysis with Ammonia

-

The ester intermediate is synthesized via cyclization of 3,4-dihydroxyanisole with ethyl glycidate.

-

Reaction with ammonia : Ethyl 8-methoxy-1,4-benzodioxan-2-carboxylate is stirred with concentrated NH₄OH in ethanol at 25°C for 24 h.

Key Data :

Side Reaction Mitigation :

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization of Catechols | High regioselectivity; scalable | Requires methoxy-substituted starting material |

| Gallic Acid Route | Low-cost starting material | Multi-step synthesis; moderate yields |

| Direct Aminolysis | Fewer steps; high yield | Requires pre-formed ester intermediate |

Structural Confirmation and Purity

Spectroscopic Data

Chiral Purity

-

Chiral HPLC (OD column) confirms enantiomeric excess >98% when using optically active intermediates.

Industrial-Scale Considerations

-

Process Optimization : Patents (US5780650A) emphasize sulfonylation to stabilize intermediates during cyclization.

-

Cost Efficiency : The gallic acid route is preferred for bulk synthesis due to reagent availability .

Q & A

Q. What synthetic routes are most effective for preparing 8-Methoxy-1,4-benzodioxan-2-carboxamide, and what parameters are critical for yield optimization?

Answer :

- Key routes :

- Amide coupling : React benzodioxane derivatives with amine precursors under controlled conditions (e.g., DMF solvent, 60–80°C, 12–24 hrs) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 min) while maintaining >85% yield .

- Critical parameters :

- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) enhance carboxamide formation .

- Temperature : Excess heat (>100°C) risks decomposition; optimize via differential scanning calorimetry (DSC) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Answer :

- Spectroscopic methods :

- NMR : Assign methoxy (δ 3.8–4.0 ppm) and benzodioxan protons (δ 6.5–7.2 ppm) .

- IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and dioxane C-O-C (~1250 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) at 25°C, using C18 columns and acetonitrile/water gradients .

Q. What are the solubility and stability profiles under standard laboratory conditions?

Answer :

- Solubility : Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<1 mg/mL). Stabilize aqueous suspensions with cyclodextrin derivatives .

- Stability : Degrades under UV light; store in amber vials at –20°C. Monitor via accelerated stability testing (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Answer :

- Methodological reconciliation :

- Replicate assays : Use standardized protocols (e.g., IC50 determination in kinase inhibition assays with ATP concentration fixed at 1 mM) .

- Structural validation : Compare crystallographic data (if available) or computational docking models to confirm binding conformations .

- Batch variability : Analyze impurities (e.g., residual solvents via GC-MS) that may interfere with bioactivity .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?

Answer :

- Derivative synthesis :

- Substitution : Replace methoxy with ethoxy or halogen groups under Mitsunobu conditions (DIAD, PPh₃) .

- Oxidation/Reduction : Use KMnO₄ (oxidation) or NaBH₄ (reduction) to modify the dioxane ring .

- SAR workflow :

- In silico screening : Use QSAR models (e.g., CoMFA) to prioritize derivatives .

- High-throughput assays : Test cytotoxicity (MTT assay) and target binding (SPR) in parallel .

Q. How can researchers address discrepancies in reaction mechanisms proposed for carboxamide functionalization?

Answer :

- Mechanistic validation :

- Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates .

- Trapping intermediates : Use ESI-MS to detect acyl nitrenes or other transient species during amidation .

- Computational modeling : Apply DFT (B3LYP/6-31G*) to map energy barriers for proposed pathways .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

Answer :

- Formulation approaches :

- Prodrug design : Introduce ester linkages (hydrolyzable in vivo) to enhance membrane permeability .

- Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

- Pharmacokinetic testing :

- Measure Cmax and T½ in rodent models using LC-MS/MS .

Methodological Frameworks for Complex Scenarios

Q. How to design a factorial experiment for optimizing reaction conditions?

Answer :

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Answer :

- Non-linear regression : Fit data to Hill equation (variable slope) using GraphPad Prism.

- Bootstrap resampling : Estimate confidence intervals for EC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.